Mn-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with carbazate: access to quinazoline-2-carboxylates†

New Journal of Chemistry Pub Date: 2020-04-20 DOI: 10.1039/D0NJ00479K

Abstract

Mn-TBHP mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides using methyl carbazate has been described. This procedure is realized through a cascade radical addition and aromatization process with high atom economy to furnish various heterocyclic C2 diversified quinazoline-2-carboxylate derivatives.

Graphical abstract: Mn-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with carbazate: access to quinazoline-2-carboxylates
Recommended Literature